

# Triterpenoids from Kadsura Species: A Comprehensive Review for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Changnanic acid*

Cat. No.: B12391332

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus *Kadsura*, belonging to the *Schisandraceae* family, has a rich history in traditional medicine, particularly in China, for treating a variety of ailments including rheumatoid arthritis, insomnia, and gastroenteric disorders.<sup>[1][2][3]</sup> Modern phytochemical investigations have revealed that the therapeutic effects of *Kadsura* species can be largely attributed to their rich and diverse array of triterpenoids.<sup>[1][3]</sup> This technical guide provides a comprehensive review of the triterpenoids isolated from *Kadsura* species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

## Chemical Diversity of Triterpenoids in *Kadsura*

Triterpenoids are a class of natural products derived from a C30 precursor, squalene. In the genus *Kadsura*, these compounds exhibit remarkable structural diversity. To date, over 264 triterpenoids have been isolated from this genus.<sup>[1]</sup> The primary structural types of triterpenoids found in *Kadsura* are lanostanes and cycloartanes, which can be further classified into various subtypes based on their skeletal arrangements and oxygenation patterns.<sup>[1][4]</sup>

The main structural categories of triterpenoids from *Kadsura* species include:

- Lanostane-type triterpenoids: This is the most abundant group of triterpenoids in *Kadsura*.<sup>[1]</sup>
- Cycloartane-type triterpenoids: Another significant group of triterpenoids found in this genus. <sup>[1]</sup>

- Nortriterpenoids: These are triterpenoids that have lost one or more carbon atoms.
- Schinortriterpenoids: A class of highly oxygenated nortriterpenoids characteristic of the Schisandraceae family.<sup>[5]</sup>
- Pentacyclic triterpenoids: A less common group within the Kadsura genus.<sup>[1]</sup>

Many of these triterpenoids exist in the form of triterpenoic acids or triterpene lactones.<sup>[1]</sup> The structural diversity is further enriched by various modifications to the core skeleton, such as seco-lanostanes and seco-cycloartanes, where one of the rings is cleaved.<sup>[6]</sup> For instance, researchers have isolated 3,4-seco-lanostane and 3,4-seco-cycloartane triterpenoids from *Kadsura coccinea*.<sup>[7][8]</sup>

## Biological Activities and Therapeutic Potential

Triterpenoids from *Kadsura* species have demonstrated a wide range of promising pharmacological activities, making them attractive candidates for drug development.

### Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

Several triterpenoids from *Kadsura coccinea* have shown significant anti-inflammatory and anti-rheumatoid arthritis activities. For example, certain 3,4-seco-lanostane triterpenoids were found to significantly inhibit the release of inflammatory cytokines IL-6 and TNF- $\alpha$  in LPS-induced RAW 264.7 macrophages.<sup>[7][8]</sup> Furthermore, some of these compounds demonstrated potent inhibition of the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells in vitro.<sup>[7][8]</sup> One study reported that a specific triterpenoid promoted the apoptosis of RA-FLS cells by inhibiting the NF- $\kappa$ B pathway.<sup>[9]</sup>

### Cytotoxic and Anti-Tumor Activity

A number of triterpenoids isolated from *Kadsura* species have exhibited significant cytotoxic effects against various cancer cell lines.<sup>[10]</sup> For instance, longipedilactone A and longipedilactone F from *Kadsura heteroclita* were found to be significantly cytotoxic against Hep-G2 and Bel-7402 tumor cell lines.<sup>[10]</sup> Similarly, kadlongilactones A and B from *Kadsura coccinea* and *Kadsura longipedunculata* showed significant cytotoxicity against Leukemia K562 cells and human hepatocellular carcinoma.<sup>[11]</sup>

## Anti-HIV Activity

Certain triterpenoids from Kadsura have shown potent anti-HIV activity.[\[12\]](#)[\[13\]](#) Specifically, cycloartane-type triterpenoids from Kadsura heteroclita have demonstrated significant inhibitory effects on HIV-1 protease (PR).[\[1\]](#)[\[10\]](#) For example, kadsuranic acid A and nigranoic acid exhibited strong inhibition of HIV-1 PR.[\[10\]](#)

## Hepatoprotective Activity

Hepatoprotective effects are another notable biological activity of Kadsura triterpenoids.[\[1\]](#)[\[3\]](#) Some compounds have shown the ability to protect liver cells from damage. For instance, certain triterpenoids from Kadsura longipedunculata exhibited moderate hepatoprotective activity against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.[\[14\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data for some of the bioactive triterpenoids isolated from Kadsura species.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Activity of Triterpenoids from Kadsura coccinea

| Compound                 | Bioactivity                     | Cell Line | IC50 (µM)   |
|--------------------------|---------------------------------|-----------|-------------|
| Heilaohuacid D (4)       | IL-6 Inhibition                 | RAW 264.7 | 8.15        |
| Compound 31              | IL-6 Inhibition                 | RAW 264.7 | 9.86        |
| Compound 17              | RA-FLS Proliferation Inhibition | RA-FLS    | 7.52        |
| Compound 18              | RA-FLS Proliferation Inhibition | RA-FLS    | 8.85        |
| Compound 31              | RA-FLS Proliferation Inhibition | RA-FLS    | 7.97        |
| Heilaohutriterpene B (2) | RA-FLS Proliferation Inhibition | RA-FLS    | 9.57 ± 0.84 |
| Coccinone B (7)          | RA-FLS Proliferation Inhibition | RA-FLS    | 3.08 ± 1.59 |

Data sourced from[7][8][9]

Table 2: Cytotoxic Activity of Triterpenoids from *Kadsura* Species

| Compound              | Species               | Cell Line        | IC50 (µM)                |
|-----------------------|-----------------------|------------------|--------------------------|
| Longipedlactone A (4) | <i>K. heteroclita</i> | Hep-G2, Bel-7402 | Significant cytotoxicity |
| Longipedlactone F (5) | <i>K. heteroclita</i> | Hep-G2, Bel-7402 | Significant cytotoxicity |
| Xuetongsu G (7)       | <i>K. heteroclita</i> | HL-60            | 50.0                     |

Data sourced from[10][15]

Table 3: Anti-HIV Activity of Triterpenoids from *Kadsura heteroclita*

| Compound               | Bioactivity         | Result            |
|------------------------|---------------------|-------------------|
| Kadsuranic acid (6)    | HIV-1 PR Inhibition | Strong inhibition |
| Nigranoic acid (7)     | HIV-1 PR Inhibition | Strong inhibition |
| Schisandronic acid (8) | HIV-1 PR Inhibition | Moderate activity |

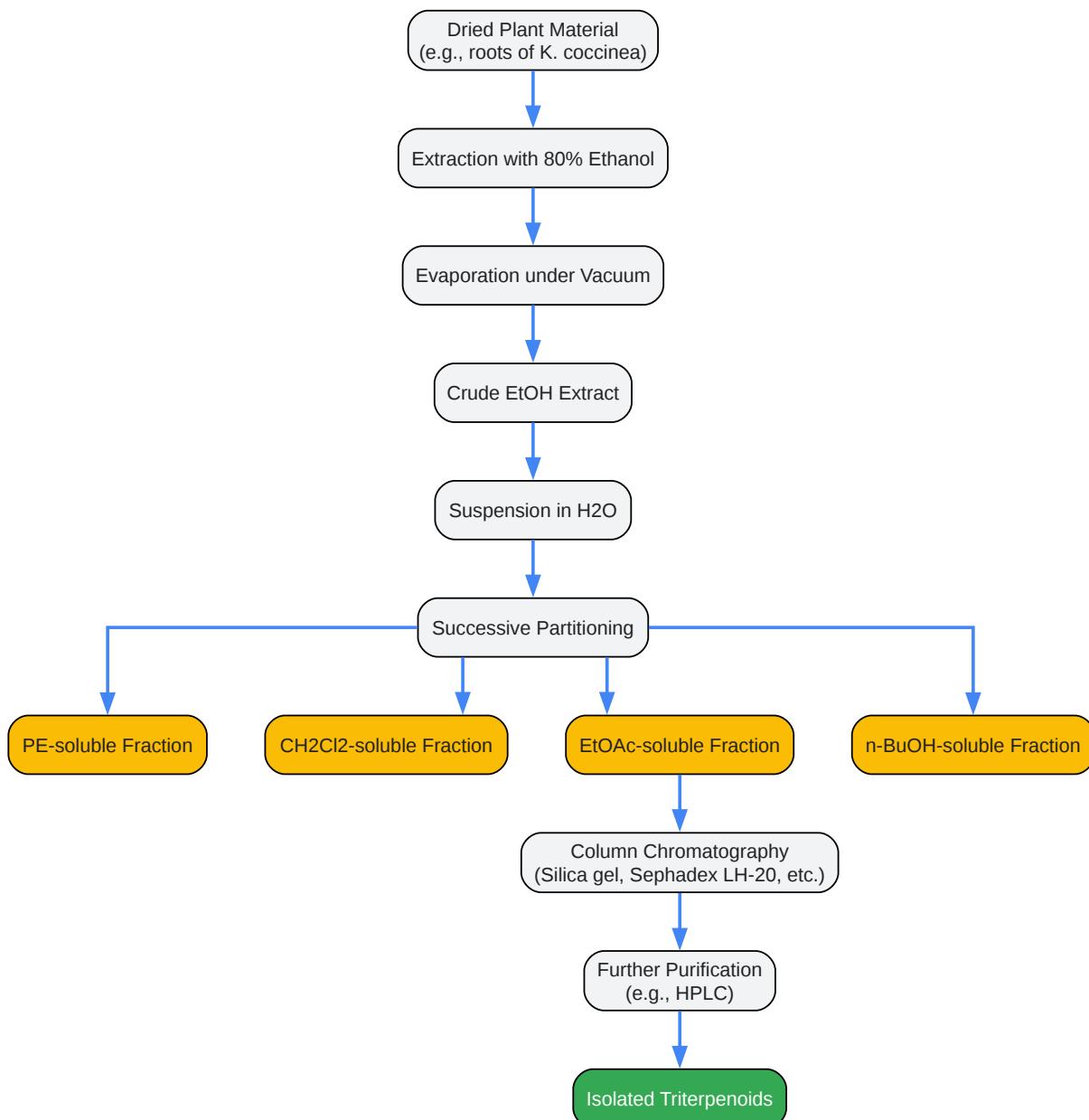
Data sourced from [\[10\]](#)

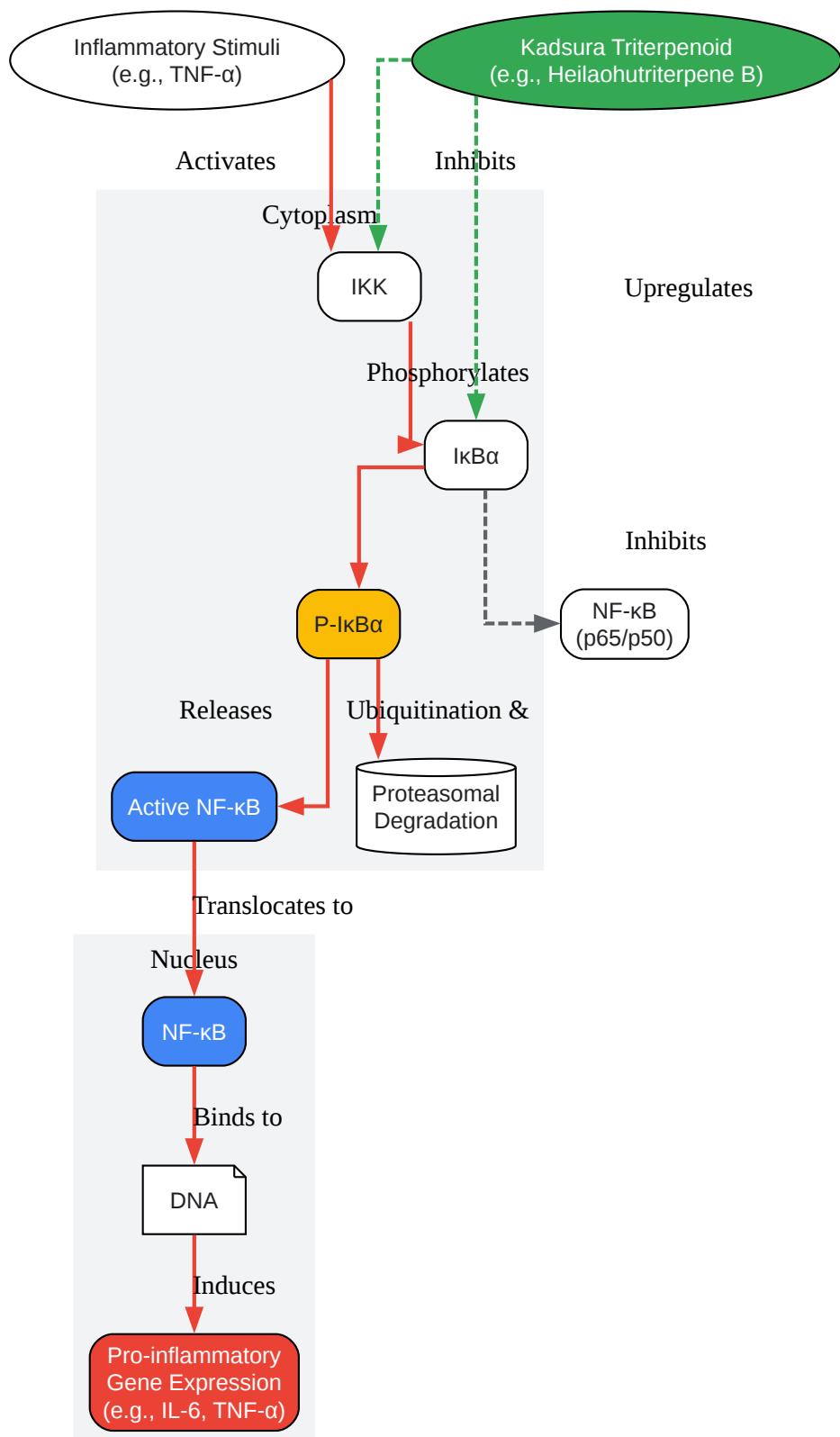
## Experimental Protocols

This section details the general methodologies for the extraction, isolation, and characterization of triterpenoids from *Kadsura* species, as well as the protocols for key bioassays.

## Extraction and Isolation

A general workflow for the extraction and isolation of triterpenoids from *Kadsura* species is outlined below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids and Pharmacological Activities from Kadsura (Schisandraceae) were Gathered from 1987 to 2022 - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 9. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triterpenoids from stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Triterpenoids from Kadsura Species: A Comprehensive Review for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391332#literature-review-on-triterpenoids-from-kadsura-species\]](https://www.benchchem.com/product/b12391332#literature-review-on-triterpenoids-from-kadsura-species)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)